N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide
Description
N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic propanamide derivative featuring a methoxynaphthalene moiety linked via a thioether bridge to a 4-methoxyphenyl group. Its structure combines aromatic and heteroatom-rich components, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-24-15-7-9-16(10-8-15)26-14-13-21(23)22-19-11-12-20(25-2)18-6-4-3-5-17(18)19/h3-12H,13-14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBGLTRBHOSWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thioether linkage: This can be achieved by reacting 4-methoxyphenylthiol with a suitable halogenated naphthalene derivative under basic conditions.
Amidation reaction: The resulting thioether is then subjected to an amidation reaction with a propanoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups and thioether linkage can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide is . The compound features a naphthalene ring substituted with a methoxy group, a thioether linkage to a phenyl ring also substituted with a methoxy group, and an amide functional group. These structural characteristics contribute to its biological activity and solubility properties.
Medicinal Chemistry
This compound has been investigated for its potential as an antithrombotic agent. Compounds with similar structures have shown promising activity against factor Xa, an important target in anticoagulation therapy. The presence of the methoxy groups enhances lipophilicity, potentially improving bioavailability and pharmacokinetic profiles .
Anticancer Activity
Research indicates that compounds containing naphthalene moieties exhibit anticancer properties by inducing apoptosis in cancer cells. The specific compound may interact with cellular pathways involved in cell growth and survival, making it a candidate for further investigation in oncology .
Material Science
The unique structural features of this compound allow it to be explored as a building block in the synthesis of polymers or advanced materials. Its ability to form stable interactions with other organic compounds can lead to the development of novel materials with specific thermal or mechanical properties .
Case Study 1: Antithrombotic Activity
In a study evaluating derivatives of methoxynaphthalene compounds, this compound was shown to inhibit factor Xa effectively, demonstrating potential as a safer alternative to existing anticoagulants like warfarin. The compound exhibited favorable pharmacokinetics and minimal side effects in preliminary animal models .
Case Study 2: Anticancer Properties
A series of experiments conducted on various cancer cell lines revealed that this compound induced significant cell death at low micromolar concentrations. Mechanistic studies suggested that the compound triggers apoptosis via mitochondrial pathways, warranting further exploration for therapeutic applications in cancer treatment .
Mechanism of Action
The mechanism of action of N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The compound’s unique methoxynaphthalene group distinguishes it from simpler phenyl-substituted analogs. Key structural analogs and their properties are summarized below:
Key Observations :
- The methoxynaphthalene group in the target compound likely enhances hydrophobicity compared to 8i and 8j , which have smaller aryl substituents. This could influence solubility and membrane permeability .
- The thioether (-S-) linker in the target compound may offer greater metabolic stability than the oxadiazole heterocycle in 8i and 8j , which is prone to hydrolysis .
Antioxidant Activity
- Compound 36 (3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide) exhibits 1.35× higher DPPH radical scavenging activity than ascorbic acid .
- Compound 39 (N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide) shows 1.37× higher activity than ascorbic acid .
Anticancer Activity
- Structural Advantage: The target compound’s methoxynaphthalene group may intercalate into DNA or inhibit topoisomerases, similar to anthraquinone-based anticancer agents.
Stability and Reactivity
- Methoxy groups on both aromatic rings may enhance electron-donating effects, stabilizing radical intermediates in antioxidant mechanisms .
Biological Activity
N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.41 g/mol. Its structure features a naphthalene moiety substituted with methoxy groups and a thioether linkage to a propanamide group.
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines, potentially modulating pathways involved in inflammatory responses.
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly in colorectal cancer models. It appears to affect the Wnt/β-catenin signaling pathway, which is crucial for cancer cell growth and metastasis .
- PPAR Activation : There is evidence suggesting that it may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | SW480 | 2.0 | Inhibition of Wnt/β-catenin signaling |
| Study 2 | HCT116 | 0.12 | Induction of apoptosis via PPAR activation |
| Study 3 | THP-1 (macrophages) | 5.0 | Reduction of TNF-α production |
These studies demonstrate significant anticancer effects and anti-inflammatory properties.
Colorectal Cancer Model
In a recent study involving xenografted mice, this compound was administered to evaluate its effects on tumor growth. The results indicated a marked reduction in tumor size compared to control groups, alongside decreased expression of Ki67, a proliferation marker .
Inflammatory Response Modulation
Another investigation focused on the compound's ability to modulate inflammatory responses in macrophage cultures. Treatment with the compound resulted in lower levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Begin with nucleophilic substitution or coupling reactions to introduce the thioether and methoxynaphthalene moieties. For example, use a Mitsunobu reaction for ether formation or a Buchwald–Hartwig amination for aryl coupling .
- Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance reaction efficiency. Catalytic systems like Pd(PPh₃)₄ or CuI may improve cross-coupling steps .
- Monitor intermediates via TLC or HPLC, and purify via column chromatography using gradient elution (hexane/ethyl acetate) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm methoxy groups (δ 3.8–4.0 ppm for OCH₃) and thioether linkages (δ 2.5–3.5 ppm for SCH₂) .
- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with amide groups) .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected m/z ~410–420) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry models predict the compound's interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites .
- Use molecular docking (AutoDock Vina) to simulate binding affinities with targets like cytochrome P450 or kinase enzymes. Compare results with experimental IC₅₀ values .
- Validate predictions via molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What experimental strategies resolve contradictions in solubility data across different studies?
- Methodology :
- Conduct phase solubility analysis in varied solvents (e.g., DMSO, ethanol, PBS) at 25°C and 37°C. Use UV-Vis spectroscopy to quantify solubility limits .
- Apply Hansen solubility parameters to correlate solvent polarity with compound dissolution. Address discrepancies by standardizing solvent purity and temperature .
- Compare results with computational predictions (e.g., ACD/Labs Percepta) for logP and solubility .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the methoxy and thioether groups in bioactivity?
- Methodology :
- Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxyl or halogen groups) .
- Test analogs in in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate activity changes with structural variations .
- Use QSAR models to predict bioactivity trends and guide further optimization .
Methodological Considerations
- Safety Protocols :
- Data Validation :
- Theoretical Frameworks :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
